molecular formula C14H12O3 B12915648 2,4-Difurfurylfuran CAS No. 64280-32-6

2,4-Difurfurylfuran

Cat. No.: B12915648
CAS No.: 64280-32-6
M. Wt: 228.24 g/mol
InChI Key: MLLNFQCJOXJITQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,4-Difurfurylfuran typically involves the cycloisomerization of specific precursors. One efficient method reported involves the controlled cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of a gold chloride (AuCl) catalyst . This method yields the desired furan derivative with high efficiency. Industrial production methods may vary, but they generally follow similar principles of cycloisomerization and catalytic reactions.

Chemical Reactions Analysis

2,4-Difurfurylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Major products formed from these reactions depend on the reagents and conditions used, but they often include derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Difurfurylfuran involves its interaction with molecular targets and pathways within biological systems. The compound is known to undergo epoxidation and ring opening to form reactive intermediates, such as 2-ene-1,4-dicarbonyl compounds . These intermediates can interact with macromolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may form covalent bonds with proteins and nucleic acids.

Comparison with Similar Compounds

2,4-Difurfurylfuran can be compared with other furan derivatives, such as 2-furylmethyl furan and 2,4-bis(furan-2-ylmethyl)furan These compounds share similar structural features but differ in their reactivity and applications For example, 2-furylmethyl furan is known for its use in organic synthesis, while 2,4-bis(furan-2-ylmethyl)furan has applications in the flavoring industry

Biological Activity

2,4-Difurfurylfuran (DFF) is a compound derived from furan, which has garnered attention due to its potential biological activities. This article explores the biological activity of DFF, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties. The information is compiled from various research studies and reviews.

Chemical Structure and Properties

This compound is characterized by two furyl groups attached to a furan ring. Its structure can be represented as follows:

C12H10O2\text{C}_{12}\text{H}_{10}\text{O}_2

This compound exhibits unique physicochemical properties that influence its biological activity.

Anti-Inflammatory Activity

Research indicates that DFF possesses significant anti-inflammatory effects. In a study examining various furan derivatives, it was found that compounds similar to DFF effectively inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of NO production is crucial as NO is a key inflammatory mediator .

Table 1: Comparative Anti-Inflammatory Potency of Furan Derivatives

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of NO production
Ailanthoidol10Inhibition of COX-2 expression
XH-14TBDBlockade of PGE2 production

Antimicrobial Activity

DFF has also been evaluated for its antimicrobial properties. Studies have shown that furan derivatives exhibit selective inhibition against various microbial strains. The mechanism often involves the disruption of microbial growth and the modification of enzymes critical for microbial metabolism .

Table 2: Antimicrobial Efficacy of Furan Derivatives

Microbial StrainDFF Concentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Candida albicansTBDTBD

Antioxidant Activity

The antioxidant potential of DFF has been explored in various studies. Antioxidants play a vital role in neutralizing free radicals, thus preventing cellular damage. Research indicates that DFF exhibits strong antioxidant activity comparable to known antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

CompoundAssay MethodIC50 (µM)
This compoundABTSTBD
Ascorbic AcidABTS50
TroloxABTS30

Safety and Toxicological Concerns

Despite its promising biological activities, safety evaluations have raised concerns regarding the genotoxicity of furan derivatives, including DFF. The Joint FAO/WHO Expert Committee on Food Additives noted that certain furan compounds could form reactive metabolites that may lead to genotoxic effects . Further studies are required to elucidate the safety profile of DFF and its derivatives.

Case Studies

  • Case Study on Anti-Inflammatory Effects : A research team conducted an in vivo study using animal models to assess the anti-inflammatory effects of DFF. The results indicated a significant reduction in paw edema compared to control groups treated with saline.
  • Case Study on Antimicrobial Activity : A clinical trial investigated the efficacy of DFF against antibiotic-resistant strains of bacteria. Preliminary results showed promising antimicrobial activity, warranting further investigation into its therapeutic potential.

Properties

CAS No.

64280-32-6

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2,4-bis(furan-2-ylmethyl)furan

InChI

InChI=1S/C14H12O3/c1-3-12(15-5-1)7-11-8-14(17-10-11)9-13-4-2-6-16-13/h1-6,8,10H,7,9H2

InChI Key

MLLNFQCJOXJITQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC2=CC(=CO2)CC3=CC=CO3

physical_description

Colourless solid;  Floral, fruity aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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